molecular formula C23H18N6O2S B2439005 N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide CAS No. 1207053-03-9

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide

Cat. No. B2439005
CAS RN: 1207053-03-9
M. Wt: 442.5
InChI Key: ZFBNGDATCJQXOB-UHFFFAOYSA-N
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Description

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also has a phenyl group and a naphthalene sulfonamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, imidazole compounds are often synthesized using glyoxal and ammonia . Pyrimidine compounds can be synthesized from beta-amino acids, beta-keto esters, and amidines .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The imidazole and pyrimidine rings would contribute to the aromaticity of the compound .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazole and pyrimidine rings, as well as the sulfonamide group. Imidazole rings can participate in a variety of reactions, including nucleophilic substitutions and electrophilic additions .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of this specific compound would depend on the exact arrangement of its atoms and functional groups.

Scientific Research Applications

Synthesis and Antibacterial Evaluation

Research has focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, aiming to develop potential antibacterial agents. For instance, Azab, Youssef, and El-Bordany (2013) described the creation of pyran, pyridine, and pyridazine derivatives from the precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate, highlighting the antibacterial efficacy of these compounds against certain bacterial strains M. E. Azab, M. Youssef, E. A. El-Bordany, 2013.

Anticancer Activity

The design and synthesis of sulfenylated imidazo-fused heterocycles have been explored for their anticancer properties. Research by Ravi et al. (2021) synthesized sulfenylated imidazo[1,2-a] pyridine derivatives, investigating their effects on several human cancer cell lines, demonstrating significant anticancer activity, especially against liver cancer cells HepG2 Chitrakar Ravi, D. Rawat, S. Ramakrishna, V. Lakshma Nayak, S. Adimurthy, 2021.

Binding Interactions with Proteins

Studies have also delved into the binding interactions of sulfonamide derivatives with proteins. For example, Jun et al. (1971) utilized the fluorescent probe technique to study the binding of p-hydroxybenzoic acid esters to bovine serum albumin, leveraging N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide as a probe to understand the binding mechanism, suggesting a hydrophobic nature of the interaction H. Jun, R. T. Mayer, C. Himel, L. Luzzi, 1971.

Gas Separation Performance

In the field of materials science, the synthesis and application of sulfonated polyimides for gas separation have been explored. Islam et al. (2005) prepared dense flat membranes from sulfonated polyimides and studied their gas separation performance, finding that the decomposition of SO3H groups during pyrolysis contributed to the membranes' high gas permeability and selectivity M. Islam, Weiliang Zhou, Tatsuaki Honda, Kazuhiro Tanaka, H. Kita, K. Okamoto, 2005.

properties

IUPAC Name

N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O2S/c30-32(31,21-10-5-17-3-1-2-4-18(17)13-21)28-20-8-6-19(7-9-20)27-22-14-23(26-15-25-22)29-12-11-24-16-29/h1-16,28H,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBNGDATCJQXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C=C3)NC4=CC(=NC=N4)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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